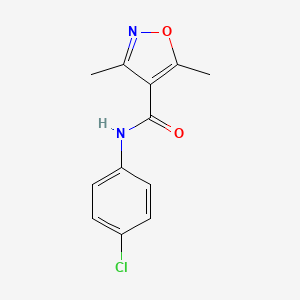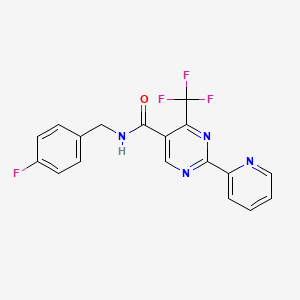
N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, a pyridine ring, a trifluoromethyl group, and a pyrimidinecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide typically involves multiple steps, starting with the preparation of the core pyrimidine ring. One common approach is the reaction of 2-pyridinecarboxaldehyde with trifluoromethyl aniline under acidic conditions to form the intermediate pyrimidine derivative. Subsequent introduction of the fluorobenzyl group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent product quality. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
科学的研究の応用
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology: In biological research, this compound may be used as a probe to study biological systems. Its interactions with enzymes or receptors can provide insights into molecular mechanisms.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions.
Industry: In the industrial sector, this compound can be used in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism by which N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group and the pyrimidinecarboxamide moiety are key to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
N-(3-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide
N-(4-fluorobenzyl)-2-(3-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide
N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(chloromethyl)-5-pyrimidinecarboxamide
Uniqueness: N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide stands out due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and binding properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N4O/c19-12-6-4-11(5-7-12)9-25-17(27)13-10-24-16(14-3-1-2-8-23-14)26-15(13)18(20,21)22/h1-8,10H,9H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNMEJBRTBMMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2690698.png)
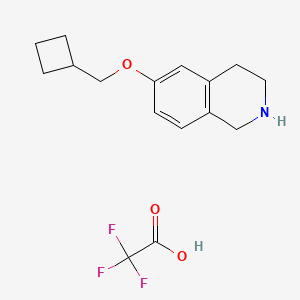
![8-(4-ethoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2690702.png)
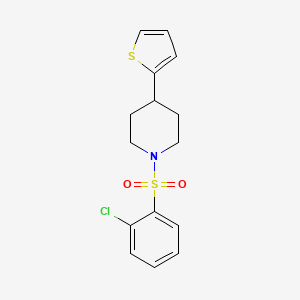
![7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B2690704.png)

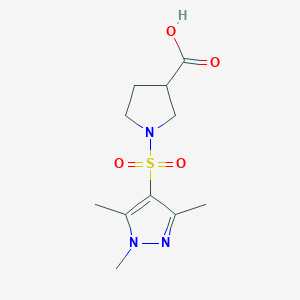
![4-methyl-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B2690710.png)
![2-[(2-ethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2690711.png)

![2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide](/img/structure/B2690713.png)
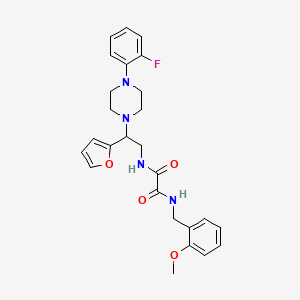
![1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2690718.png)
